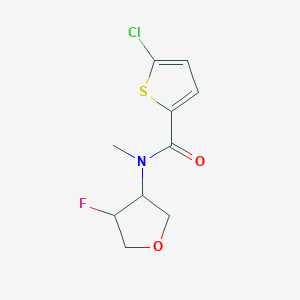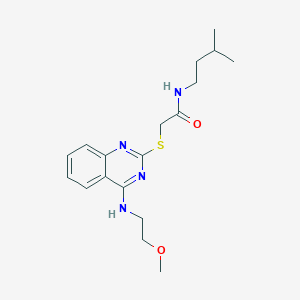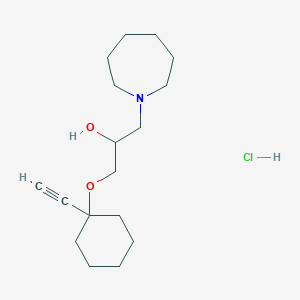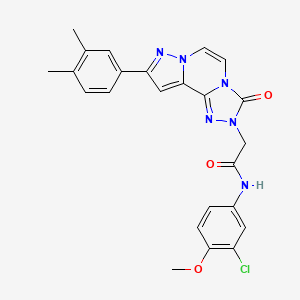![molecular formula C20H18N2O5S B2917865 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-22-6](/img/structure/B2917865.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains a benzodioxin group, a thiazole group, and a benzamide group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxin, thiazole, and benzamide groups each have distinct structures that would contribute to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzodioxin group might undergo reactions involving the opening of the dioxin ring, while the thiazole group could participate in reactions with nucleophiles or electrophiles .科学研究应用
Synthesis and Evaluation for Medical Applications
A novel series of compounds, including thiazolidinedione derivatives, have been designed and synthesized, exploring their potential as anti-hyperglycemic and anti-hyperlipidemic agents. These compounds, through their unique structural features, have been evaluated for their pharmacological activities, demonstrating significant effects comparable to standard treatments like pioglitazone. This research underlines the potential of such compounds in treating diabetes and related metabolic disorders (Shrivastava et al., 2016).
Molecular Interaction Studies
The intermolecular interactions and molecular structure of related compounds have been investigated to understand their behavior and efficacy. Through detailed studies involving acylation reactions and characterization by various spectroscopic techniques, insights into the influence of intermolecular interactions on molecular geometry have been gained. These findings are crucial for designing more effective compounds by manipulating molecular interactions (Karabulut et al., 2014).
Protective Group Exploration
Research has also delved into the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group for certain derivatives. This group facilitates smooth elimination, offering new pathways for synthesizing and manipulating complex molecules. Such advancements in synthetic chemistry provide a foundation for developing new drugs and therapeutic agents (Grunder-Klotz & Ehrhardt, 1991).
Polybenzoxazine and Functional Group Analysis
Further exploration into the synthesis and characteristics of polybenzoxazine with phenylnitrile functional groups has been conducted. These studies focus on the thermal stability and dynamic mechanical properties of cured compounds, offering insights into their potential applications in advanced technologies. The research indicates improved thermal stability, which is crucial for developing materials with enhanced performance characteristics (Qi et al., 2009).
Antimicrobial Activity Studies
Compounds derived from the 2,3-dihydrobenzo[d]thiazol-2-one template have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in addressing bacterial and fungal infections, with some showing high activity levels. This research area is particularly relevant given the increasing resistance to existing antimicrobial agents, underscoring the need for novel therapeutic options (El-hamouly et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-16-5-3-4-13(18(16)25-2)19(23)22-20-21-14(11-28-20)12-6-7-15-17(10-12)27-9-8-26-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLHZOUWZTVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)